molecular formula C18H13NO2 B5529671 4-biphenylyl nicotinate

4-biphenylyl nicotinate

Cat. No. B5529671
M. Wt: 275.3 g/mol
InChI Key: JNRWJDGDSFQCBE-UHFFFAOYSA-N
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Description

Nicotinamide derivatives, including nicotinamide riboside, nicotinic acid riboside, and various nicotinate esters, play a crucial role in biological systems and have garnered attention for their potential therapeutic applications. These compounds are pivotal in the synthesis and metabolism of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular redox reactions.

Synthesis Analysis

The synthesis of nicotinamide derivatives and nicotinate esters typically involves coupling reactions between nicotinic acid or nicotinamide and other chemical entities. For instance, a new methodology for the stereoselective synthesis of beta-nicotinamide riboside and related nucleosides has been developed through a triacetylated-nicotinate ester nucleoside, achieved by coupling ethylnicotinate or phenylnicotinate with 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose (Yang, Chan, & Sauve, 2007).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is characterized by the presence of a nicotinamide moiety, which can undergo various chemical modifications to yield compounds with diverse biological activities. The precise arrangement of atoms within these molecules dictates their reactivity and interaction with biological systems.

Chemical Reactions and Properties

Nicotinamide derivatives participate in a range of chemical reactions, primarily serving as precursors in the synthesis of NAD+. Their reactivity includes the formation of nicotinamide mononucleotide (NMN) through the action of nicotinamide phosphoribosyltransferase (NAMPT) and further transformation into NAD+ (Burgos & Schramm, 2008).

Mechanism of Action

Nicotine acts as an agonist at nicotinic acetylcholine receptors, influencing both neuronal excitability and cell signaling mechanisms .

Safety and Hazards

Nicotine is a highly addictive substance and is toxic in high amounts . The safety and hazards of “4-biphenylyl nicotinate” would depend on its specific structure and properties .

Future Directions

The future directions in the study of nicotine and its derivatives could involve further exploration of their biosynthesis, mechanism of action, and potential applications .

properties

IUPAC Name

(4-phenylphenyl) pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO2/c20-18(16-7-4-12-19-13-16)21-17-10-8-15(9-11-17)14-5-2-1-3-6-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRWJDGDSFQCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biphenyl-4-yl pyridine-3-carboxylate

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